molecular formula C25H36O4 B015086 Actinopyrone A CAS No. 88378-59-0

Actinopyrone A

Cat. No.: B015086
CAS No.: 88378-59-0
M. Wt: 400.5 g/mol
InChI Key: PFVSUJLJFXJPMF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Actinopyrone A is a pyrone isolated from S. pactum with diverse biological activities . It has been found to have selective and potent antimicrobial activity against H. pylori . It also mildly inhibits the growth of Gram-positive bacteria and dermatophytes .

Mode of Action

It is known that it exhibits coronary vasodilating activities in anesthetized dogs This suggests that it may interact with targets in the cardiovascular system to induce vasodilation

Biochemical Pathways

It is suggested that it may interfere with the methionine biosynthesis pathway

Pharmacokinetics

It is known that this compound is a neutral, colorless oil that is soluble in common organic solvents and insoluble in water . It is also sensitive to oxidation under air . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

This compound exhibits coronary vasodilating activities in anesthetized dogs and weakly antimicrobial activities against some Gram-positive bacteria and dermatophytes . This suggests that it may have potential therapeutic applications in the treatment of cardiovascular diseases and infections caused by certain bacteria and fungi.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its sensitivity to oxidation under air suggests that it may be less stable and effective in oxidative environments . Moreover, its solubility properties indicate that it may be more readily absorbed and distributed in environments containing organic solvents

Safety and Hazards

Actinopyrone A should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Recent research has corrected the absolute configurations of previously reported Actinopyrone analogues at C-3, C-9, and C-10 . Notably, one compound displayed notable cytotoxicity against six human cell lines with IC50 values of 0.26-2.22 μM . These results enable further bioengineering of the actinopyrones and related congeners as potential antitumor agents .

Biochemical Analysis

Biochemical Properties

Actinopyrone A is a neutral colorless oil that is soluble in common organic solvents but insoluble in water . It is sensitive to oxidation under air . This compound exhibits coronary vasodilating activities and weak antimicrobial activities against some Gram-positive bacteria and dermatophytes .

Cellular Effects

This compound has selective and potent antimicrobial activity against H. pylori, with no activity against other Gram-negative bacteria including E. coli, K. pneumoniae, P. aeruginosa, and B. fragilis . It also mildly inhibits the growth of Gram-positive bacteria and dermatophytes .

Molecular Mechanism

It is known that this compound is structurally related to piericidin A

Temporal Effects in Laboratory Settings

It is known that this compound is sensitive to oxidation under air , suggesting that its effects may change over time due to oxidation.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl)-6-methoxy-3,5-dimethylpyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVSUJLJFXJPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401008108
Record name 2-(10-Hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88378-59-0
Record name 2-(10-Hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Actinopyrone A and where is it found?

A1: this compound is a natural product first isolated from the bacterium Streptomyces pactum S12538. [] It belongs to the class of compounds known as α-pyrones, characterized by their six-membered heterocyclic ring containing an oxygen atom and a ketone functional group. It has also been found in other Streptomyces species, as well as in a marine fungus identified as Penicillium sp. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C25H38O6 and a molecular weight of 434.56 g/mol. []

Q3: What are the key structural features of this compound?

A3: this compound features a long, unsaturated aliphatic chain attached to a γ-pyrone ring. This chain contains two methyl substituents and a conjugated diene system. The relative stereochemistry of the molecule, particularly at the C-14 and C-15 positions, was determined to be 14R,15R through total synthesis and NMR analysis. [, ]

Q4: What is the known biological activity of this compound?

A4: this compound exhibits several biological activities, including:

  • Antibacterial activity: Primarily active against Gram-positive bacteria and some dermatophytes. []
  • Antifungal activity: Demonstrates activity against various fungal species, including Ganoderma boninense, a causative agent of basal stem rot in oil palm plants. []
  • Anti-Helicobacter pylori activity: Shows promising activity against the bacterium Helicobacter pylori, a major cause of gastric ulcers. []

Q5: How was the total synthesis of this compound achieved?

A5: The first total synthesis of this compound was achieved in nine steps starting from a silyl dienol ether. [] A key step involved a stereoselective vinylogous anti-aldol reaction, controlled by remote stereoinduction methodology developed by the researchers. This step was crucial for constructing the molecule's stereochemistry. Subsequent coupling reactions and a reductive de-conjugation furnished the final product, confirming the absolute configuration of the naturally occurring this compound.

Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A6: Yes, recent research has explored the SAR of this compound by utilizing glycosyltransferases and methyltransferases to create analogues. [] Notably, one analog, PM050463, demonstrated potent anti-Helicobacter pylori activity without cytotoxic effects, highlighting the potential for developing improved derivatives.

Q7: How does the structure of this compound relate to other natural products?

A7: this compound shares structural similarities with other biologically active compounds such as:

  • Piericidin A: An electron transport inhibitor. []
  • Myxalamide D: Another electron transport inhibitor. []
  • Kalkipyrone: A toxic compound isolated from marine cyanobacteria. []

Q8: Have any studies investigated the mechanism of action of this compound?

A8: While the exact mechanism of action of this compound remains to be fully elucidated, its structural resemblance to electron transport inhibitors like piericidin A hints at a possible interference with cellular respiration processes. Further research is needed to confirm this hypothesis and explore other potential mechanisms.

Q9: What analytical techniques are used to characterize and quantify this compound?

A9: A variety of spectroscopic and chromatographic techniques are employed for the characterization and quantification of this compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, including the relative configuration of stereocenters. [, ]
  • High-resolution electrospray ionization mass spectrometry (HR-ESI-MS): Determines the molecular mass and formula with high accuracy. [, ]
  • Chromatographic methods: Techniques like high-performance liquid chromatography (HPLC) are used to separate, purify, and quantify this compound from complex mixtures. []

Q10: What is the significance of the absence of specific tailoring enzyme genes within the Actinopyrone biosynthetic gene cluster?

A11: The absence of methyltransferase and glycosyltransferase genes within the atpn cluster suggests an unusual biosynthetic route. It indicates that these tailoring enzymes, essential for the final structure and potentially impacting biological activity, are encoded elsewhere in the genome. [] This discovery opens up avenues for exploring the involvement of these remote genes in producing diverse Actinopyrone analogs with potentially enhanced therapeutic properties.

Q11: What is the potential of this compound and its analogs in drug development?

A11: this compound and its analogs hold promise for developing new drugs against various diseases:

  • Antifungal agents: The discovery of this compound's activity against Ganoderma boninense highlights its potential for controlling plant diseases, specifically basal stem rot in oil palm plantations, which has significant economic implications. []
  • Anti-cancer agents: Some Actinopyrone derivatives have shown promising cytotoxic activity against human cancer cell lines, suggesting potential for anti-cancer drug development. []

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